molecular formula C16H11NO2 B12969415 4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde

4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde

Cat. No.: B12969415
M. Wt: 249.26 g/mol
InChI Key: YDCGDCAJTVTWLJ-ZROIWOOFSA-N
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Description

4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde is a chemical compound with the molecular formula C16H11NO2 and a molecular weight of 249.26 g/mol It is characterized by the presence of an oxindole moiety linked to a benzaldehyde group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde typically involves the condensation of isatin (1H-indole-2,3-dione) with 4-formylbenzaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of 4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

4-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]benzaldehyde

InChI

InChI=1S/C16H11NO2/c18-10-12-7-5-11(6-8-12)9-14-13-3-1-2-4-15(13)17-16(14)19/h1-10H,(H,17,19)/b14-9-

InChI Key

YDCGDCAJTVTWLJ-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)C=O)/C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)C=O)C(=O)N2

Origin of Product

United States

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